molecular formula C20H20N2O4 B4256464 N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide

N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide

カタログ番号 B4256464
分子量: 352.4 g/mol
InChIキー: WAKTXWVCXNGASW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide, also known as BDBM-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

作用機序

N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide works by inhibiting specific enzymes and proteins that are involved in various cellular processes. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide inhibits the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression and cell growth. In Alzheimer's disease research, N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide inhibits the activity of the enzyme beta-secretase, which is involved in the formation of beta-amyloid plaques. In Parkinson's disease research, N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide activates the protein Nrf2, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide has been shown to have various biochemical and physiological effects in different research studies. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the growth and migration of these cells. In Alzheimer's disease research, N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide has been shown to reduce the levels of beta-amyloid plaques and improve cognitive function in animal models. In Parkinson's disease research, N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide has been shown to protect dopaminergic neurons from oxidative stress and prevent the loss of these neurons.

実験室実験の利点と制限

N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit specific enzymes and proteins involved in various cellular processes. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide. In cancer research, further studies are needed to determine the optimal dosage and administration of N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide for different types of cancer. In Alzheimer's disease research, further studies are needed to determine the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide on cognitive function and beta-amyloid plaque formation. In Parkinson's disease research, further studies are needed to determine the potential therapeutic applications of N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide in preventing the loss of dopaminergic neurons and improving motor function. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide could be further studied for its potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis.

科学的研究の応用

N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in breast cancer and lung cancer. In Alzheimer's disease research, N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide has been shown to inhibit the formation of beta-amyloid plaques, which are believed to be a contributing factor to the development of Alzheimer's disease. In Parkinson's disease research, N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide has been shown to protect dopaminergic neurons from oxidative stress and prevent the loss of these neurons.

特性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(cyclopropanecarbonylamino)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12-2-4-15(9-16(12)22-20(24)14-5-6-14)19(23)21-10-13-3-7-17-18(8-13)26-11-25-17/h2-4,7-9,14H,5-6,10-11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKTXWVCXNGASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-3-[(cyclopropylcarbonyl)amino]-4-methylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。